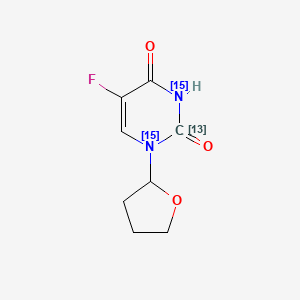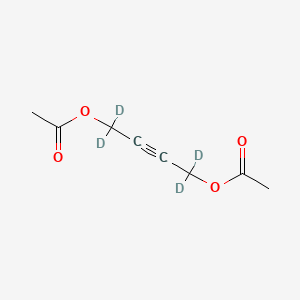
cis-Dichloro-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Dichloro-2-butene is an organic compound with the molecular formula C4H6Cl2. It is an alkene with two chlorine atoms attached to the first carbon and a double bond between the second and third carbons. The “Z” notation indicates that the higher priority substituents on each carbon of the double bond are on the same side, making it a geometric isomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-Dichloro-2-butene can be synthesized through various methods. One common approach involves the chlorination of 2-butene. The reaction typically requires a chlorine source, such as chlorine gas (Cl2), and a catalyst to facilitate the addition of chlorine atoms to the double bond. The reaction conditions, such as temperature and pressure, can be adjusted to optimize the yield and selectivity of the desired isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced separation techniques can help achieve high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
cis-Dichloro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The double bond can react with electrophiles, leading to the addition of new groups across the double bond.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-).
Electrophiles: Electrophiles such as hydrogen halides (HX) and halogens (X2) are used in addition reactions.
Oxidizing Agents: Oxidizing agents like potassium permanganate (KMnO4) and ozone (O3) can be used to oxidize the compound.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2-buten-1-ol, while addition of hydrogen halides can produce 1,1-dihalo-2-butene.
Scientific Research Applications
cis-Dichloro-2-butene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to study the effects of halogenated alkenes on biological systems. It may serve as a model compound for investigating the interactions of similar compounds with enzymes and other biomolecules.
Medicine: Research on this compound may provide insights into the development of new pharmaceuticals. Its reactivity and structural features can be exploited to design novel drugs with specific biological activities.
Industry: The compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other industrial processes.
Mechanism of Action
The mechanism by which cis-Dichloro-2-butene exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the double bond and the chlorine atoms. These features make it susceptible to nucleophilic attack and electrophilic addition, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved in these reactions vary depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
(E)-1,1-Dichloro-2-butene: The “E” isomer has the higher priority substituents on opposite sides of the double bond. It exhibits different reactivity and physical properties compared to the “Z” isomer.
1,2-Dichloro-2-butene: This compound has chlorine atoms attached to the second carbon instead of the first. Its reactivity and applications differ from those of cis-Dichloro-2-butene.
1,1-Dichloroethene: A simpler compound with two chlorine atoms attached to the same carbon in an ethene molecule. It serves as a useful comparison for understanding the effects of additional carbon atoms and the position of chlorine atoms.
Uniqueness
This compound is unique due to its specific geometric configuration and the presence of two chlorine atoms on the same carbon. This configuration influences its reactivity and makes it distinct from other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in different fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
110890-41-0 |
|---|---|
Molecular Formula |
C4H6Cl2 |
Molecular Weight |
124.992 |
IUPAC Name |
(Z)-1,1-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h2-4H,1H3/b3-2- |
InChI Key |
OLMLFDHMSIYSRF-IHWYPQMZSA-N |
SMILES |
CC=CC(Cl)Cl |
Synonyms |
(Z)-1,1-Dichloro-2-butene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(3S,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B562092.png)


